4-(4-Methoxyphenyl)isoxazol-5-amine
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Overview
Description
4-(4-Methoxyphenyl)isoxazol-5-amine is a heterocyclic compound with the molecular formula C10H10N2O2. It is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . The compound features a methoxyphenyl group attached to an isoxazole ring, making it a valuable building block in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime, which is then cyclized to the isoxazole ring . This reaction can be catalyzed by various agents, including gold catalysts under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields . This method is particularly useful for large-scale production, as it is both efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)isoxazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the methoxyphenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired product but often involve standard laboratory techniques such as reflux and distillation .
Major Products Formed
Major products formed from these reactions include various substituted isoxazoles and phenyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-(4-Methoxyphenyl)isoxazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 5-(4-Methoxyphenyl)isoxazole
- ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine
Uniqueness
4-(4-Methoxyphenyl)isoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-12-14-10(9)11/h2-6H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNIKDCAFQCCIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444673 |
Source
|
Record name | 4-(4-methoxyphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183666-47-9 |
Source
|
Record name | 4-(4-methoxyphenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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